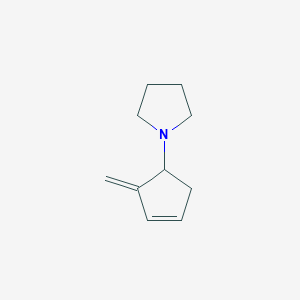
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a cyclopentene ring with a methylene group. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its unique structural properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropylamine with cyclopentadiene in the presence of a base, followed by the addition of a methylene group through a Wittig reaction .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole or the cyclization of amino alcohols. The process is optimized for high yield and purity, utilizing catalysts such as cobalt and nickel oxides supported on alumina .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Functionalized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a saturated ring structure.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolidinone: A lactam derivative with distinct biological activities
Uniqueness: 1-(2-Methylidenecyclopent-3-en-1-yl)pyrrolidine stands out due to its combination of a pyrrolidine ring with a methylene-substituted cyclopentene ring, providing unique steric and electronic properties that enhance its reactivity and biological activity .
Propiedades
Número CAS |
64170-49-6 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
1-(2-methylidenecyclopent-3-en-1-yl)pyrrolidine |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h4-5,10H,1-3,6-8H2 |
Clave InChI |
UZIKKABRCOVGPM-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CCC1N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


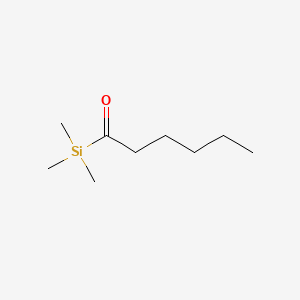

![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
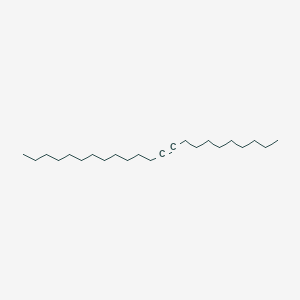

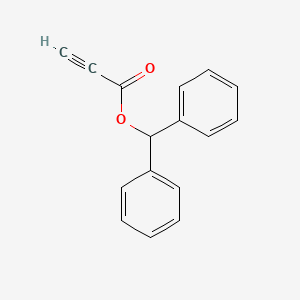
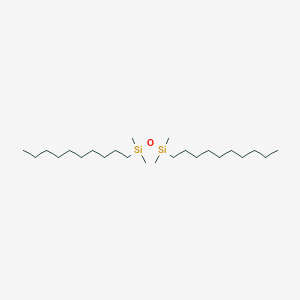

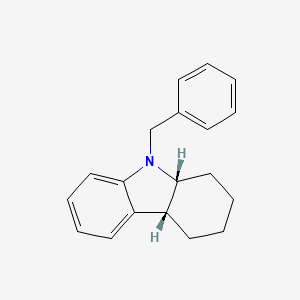
![4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14487395.png)
![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)


